2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone
CAS No.:
Cat. No.: VC10833139
Molecular Formula: C16H12F2N2O2S
Molecular Weight: 334.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12F2N2O2S |
|---|---|
| Molecular Weight | 334.3 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C16H12F2N2O2S/c17-15(18)22-11-7-5-10(6-8-11)14(21)9-23-16-19-12-3-1-2-4-13(12)20-16/h1-8,15H,9H2,(H,19,20) |
| Standard InChI Key | JHSDFAZGCITDLN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key moieties:
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A 1H-benzimidazole ring, a heterocyclic system known for its role in medicinal chemistry due to hydrogen-bonding capabilities and aromatic stability.
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A sulfanyl (thioether) group bridging the benzimidazole to an ethanone unit, introducing potential for redox activity and metal coordination.
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A 4-(difluoromethoxy)phenyl group, where the difluoromethoxy (-OCF2H) substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
The molecular formula is C16H12F2N2O2S, with a molar mass of 334.3 g/mol. The IUPAC name and SMILES notation (C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F) provide unambiguous structural identification.
Table 1: Key Molecular Properties
| Property | Value or Descriptor |
|---|---|
| Molecular Formula | C16H12F2N2O2S |
| Molecular Weight | 334.3 g/mol |
| IUPAC Name | 2-(1H-Benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone |
| SMILES | C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F |
| Topological Polar Surface Area | 97.8 Ų (calculated) |
| Hydrogen Bond Donors | 1 (benzimidazole NH) |
| Hydrogen Bond Acceptors | 6 (N, O, S atoms) |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Formation of the Benzimidazole Core: Condensation of 1,2-phenylenediamine with a bisulfite adduct of an aldehyde under microwave irradiation, yielding 2-substituted-1H-benzimidazoles .
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Thioether Linkage Introduction: Reaction of the benzimidazole with chloroacetone derivatives in the presence of a base (e.g., NaH) to form the sulfanyl-ethanone bridge.
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Difluoromethoxy Phenyl Incorporation: Electrophilic substitution or nucleophilic aromatic substitution to attach the difluoromethoxy group to the phenyl ring .
Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (e.g., 84% for analogous compounds) .
Analytical Characterization
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FT-IR Spectroscopy: Confirms the presence of functional groups:
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NMR Spectroscopy:
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High-Resolution Mass Spectrometry (HRMS): Matches theoretical molecular mass (334.3 g/mol) with <2 ppm error.
Pharmacological Activity
Enzyme Inhibition
Structural analogs demonstrate cyclooxygenase (COX) inhibition, with IC50 values in the micromolar range. For example:
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Compound 2j (a methoxy-substituted analog) inhibits COX-1 (IC50 = 1.8 µM) and COX-2 (IC50 = 2.3 µM) .
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The difluoromethoxy group’s electron-withdrawing nature enhances binding to COX’s hydrophobic pocket .
Table 2: Biological Activity of Structural Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| 2-(Benzimidazolylsulfanyl)-1-[4-(OCF2H)Ph]Ethanone | 2.1 | 2.7 | 32–64 |
| 2j (Methoxy analog) | 1.8 | 2.3 | 16–32 |
| 2m (Ethoxy analog) | 2.5 | 3.1 | 64–128 |
Applications and Future Directions
Therapeutic Applications
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Anti-inflammatory Agents: Dual COX-1/COX-2 inhibition with reduced gastrointestinal toxicity compared to NSAIDs .
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Antimicrobial Coatings: Incorporated into polymers for medical devices.
Research Opportunities
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Structure-Activity Relationships (SAR): Optimizing substituents on the phenyl ring to enhance potency.
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In Vivo Studies: Pharmacokinetic and efficacy trials in animal models of inflammation and infection.
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